molecular formula C6H4F2IN B137674 2,6-Difluoro-4-iodoaniline CAS No. 141743-49-9

2,6-Difluoro-4-iodoaniline

Cat. No. B137674
Key on ui cas rn: 141743-49-9
M. Wt: 255 g/mol
InChI Key: HCUZNQLIMDDCHF-UHFFFAOYSA-N
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Patent
US05314640

Procedure details

2,6-difluoroaniline (5) is reacted with iodine chloride in acetic acid to yield 2,6-difluoro-4-iodaniline (6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].[I:10]Cl>C(O)(=O)C>[F:1][C:2]1[CH:8]=[C:7]([I:10])[CH:6]=[C:5]([F:9])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C(=CC(=C1)I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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